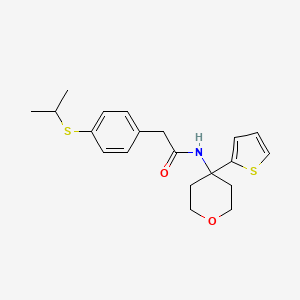![molecular formula C17H19F3N8OS B2434693 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 898414-68-1](/img/structure/B2434693.png)
2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a chemical compound with a linear formula of C16H18BrN7OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 436.336 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Insecticidal Assessment
The compound has been used in the synthesis of various heterocycles with potential insecticidal properties. A study by Fadda et al. (2017) synthesized derivatives such as pyrrole, pyridine, and triazolo[5,1-c]triazine, assessing their insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Novel Triazinium-Imidothioate Zwitterions
Wermann et al. (2005) explored the synthesis of novel heterocyclic compounds, including triazolo[1,5-a][1,3,5]triazinium halides and their subsequent reaction with amines to produce guanidines and fused tricyclic bis([1,2,4]triazolo)[1,5-a:1′,5′-d][1,3,5]triazinium halides (Wermann et al., 2005).
Anticancer and Antimicrobial Activities
Research by Riyadh et al. (2013) described the synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives with potential anticancer and antimicrobial activities. The study focused on derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety (Riyadh et al., 2013).
Metal-Free Synthesis of Heterocycles
Zheng et al. (2014) developed a metal-free method for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This innovative approach facilitates the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).
Antimicrobial Evaluation of Thienopyrimidine Derivatives
Bhuiyan et al. (2006) investigated the synthesis and antimicrobial evaluation of thienopyrimidine derivatives, revealing significant antimicrobial activity. This study highlights the potential of these derivatives in pharmaceutical applications (Bhuiyan et al., 2006).
Bis-S-Triazolo[1,5-a:1',5'-c]pyrimidine Derivatives
Brown and Shinozuka (1980) reported a synthetic route for bis-s-triazolo[1,5-a:1',5'-c]pyrimidine, a new tricyclic system with potential applications in medicinal chemistry (Brown & Shinozuka, 1980).
Bis(α-Bromo Ketones) as Precursors
Shaaban and Elwahy (2012) described the synthesis of bis(α-bromo ketones) as precursors for novel bis(s-triazolo[3,4-b][1,3,4]thiadiazines) and bis(as-triazino[3,4-b][1,3,4]thiadiazines), showcasing the versatility of these compounds (Shaaban & Elwahy, 2012).
Anticancer and Antimicrobial Activity of Phthalazine Analogs
Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, which showed notable anticancer and antimicrobial activities (Kumar et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the pcaf bromodomain . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Result of Action
If the compound acts similarly to its structural analogs, it could potentially have anti-cancer effects by inhibiting the pcaf bromodomain .
properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8OS/c1-3-21-13-24-14(22-4-2)28-15(25-13)26-27-16(28)30-9-12(29)23-11-7-5-6-10(8-11)17(18,19)20/h5-8H,3-4,9H2,1-2H3,(H,23,29)(H2,21,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZYDLGKSVOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2434613.png)


![1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2434619.png)
![[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2434621.png)


![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434626.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide](/img/structure/B2434627.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2434630.png)
